

Butein Tetramethyl Ether: A Tool for Interrogating Signal Transduction Pathways

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Compound of Interest

Compound Name: *Butein tetramethyl ether*

Cat. No.: *B1276589*

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Application Notes

Butein tetramethyl ether, a derivative of the naturally occurring chalcone butein, presents a valuable tool for the investigation of cellular signaling pathways. While research on **butein tetramethyl ether** is still emerging, the extensive body of knowledge on its parent compound, butein, provides a strong foundation for understanding its potential mechanisms of action. The methylation of the four hydroxyl groups on the butein scaffold is anticipated to alter its physicochemical properties, such as lipophilicity and metabolic stability, which may, in turn, influence its biological activity and specificity towards certain signaling cascades.

Butein is a known modulator of multiple key signaling pathways implicated in cancer, inflammation, and other diseases. These include the STAT3, Akt/mTOR, and MAPK (ERK, p38) pathways. The addition of methyl groups to form **butein tetramethyl ether** may refine its inhibitory profile, potentially leading to more selective targeting of specific kinases or transcription factors. This makes it an intriguing candidate for dissecting complex signaling networks and for the development of novel therapeutic agents.

These application notes provide a comprehensive overview of the known effects of the parent compound butein on major signaling pathways, alongside protocols that can be adapted for the study of **butein tetramethyl ether**. The provided quantitative data for butein and other related methoxylated chalcones serve as a valuable reference for experimental design and data interpretation.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of butein and related methoxylated chalcones on various cellular processes and enzymatic activities. This data is crucial for determining appropriate experimental concentrations for studying the effects of **butein tetramethyl ether**.

Table 1: Inhibitory Activity of Butein

Target Cell Line/Enzyme	Assay	IC50 Value (μM)	Reference
Rat Brain Homogenate	Iron-induced lipid peroxidation	3.3 ± 0.4	[1]
Xanthine Oxidase	Enzyme activity	5.9 ± 0.3	[1]
Xanthine Oxidase	Enzyme activity	2.93	[2]

Table 2: Inhibitory Activity of Methoxylated Chalcone Analogues

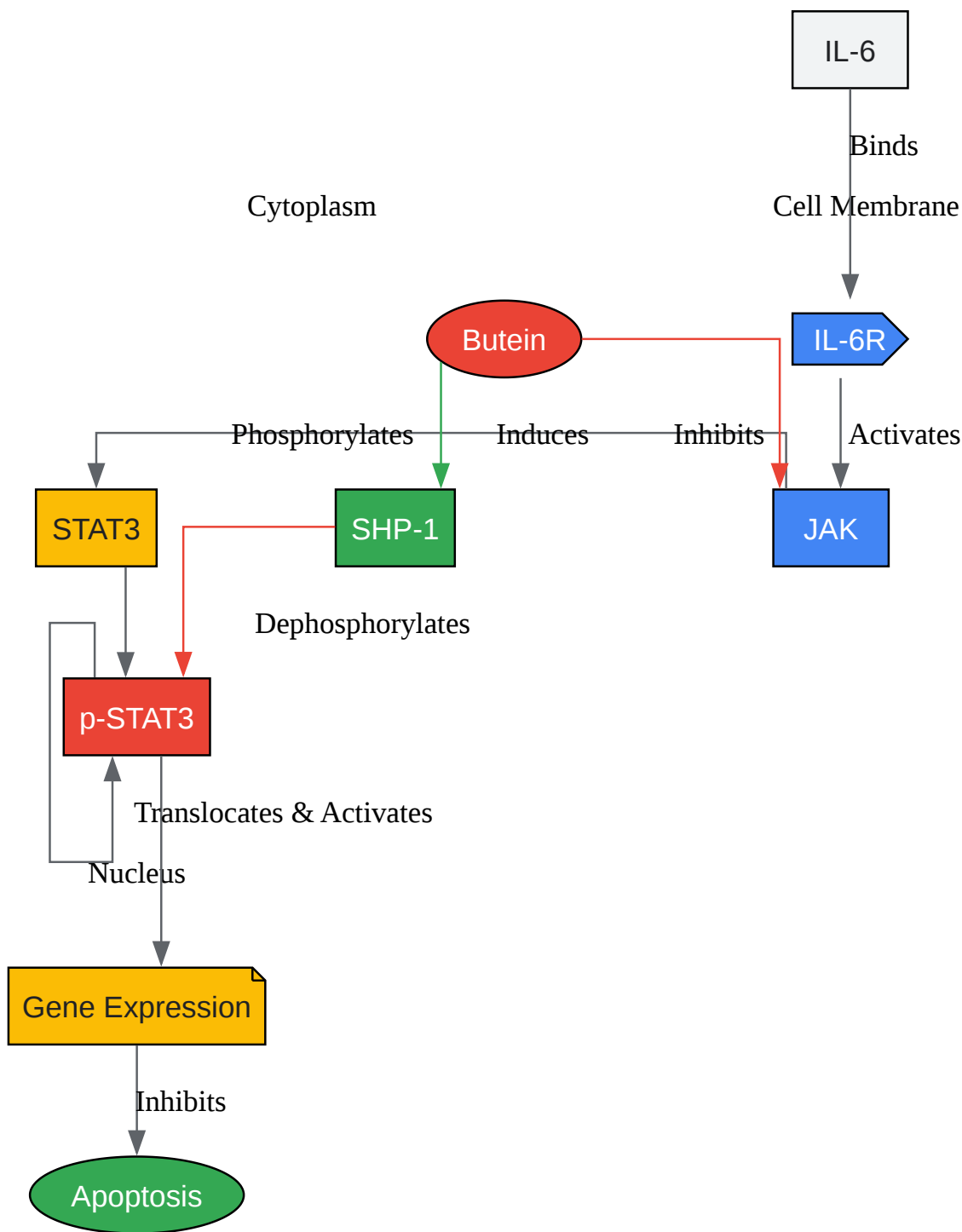
Compound	Assay	Target	IC50 Value (μM)
4-Hydroxy-3,3',4',5'-tetramethoxychalcone	Nitric Oxide Production	Macrophages	0.3
3,3',4',5'-Tetramethoxychalcone	Nitric Oxide Production	Macrophages	0.3
3,3',4',5'-Tetramethoxychalcone	Cell Proliferation	Hep G2 (Liver Cancer)	1.8
3,3',4',5'-Tetramethoxychalcone	Cell Proliferation	Colon 205 (Colon Cancer)	2.2

Key Signaling Pathways Modulated by Butein (Parent Compound)

Understanding the signaling pathways affected by butein is fundamental to postulating and investigating the effects of its tetramethylated derivative.

STAT3 Signaling Pathway

Butein has been shown to inhibit both constitutive and inducible STAT3 activation in various cancer cells.[3][4] This inhibition is mediated through the suppression of upstream kinases such as c-Src, JAK1, and JAK2.[4] Furthermore, butein can induce the expression of the protein tyrosine phosphatase SHP-1, which in turn dephosphorylates and inactivates STAT3.[4] The inhibition of STAT3 signaling by butein leads to the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and cell cycle regulators (Cyclin D1), ultimately resulting in suppressed proliferation and induction of apoptosis.[4]

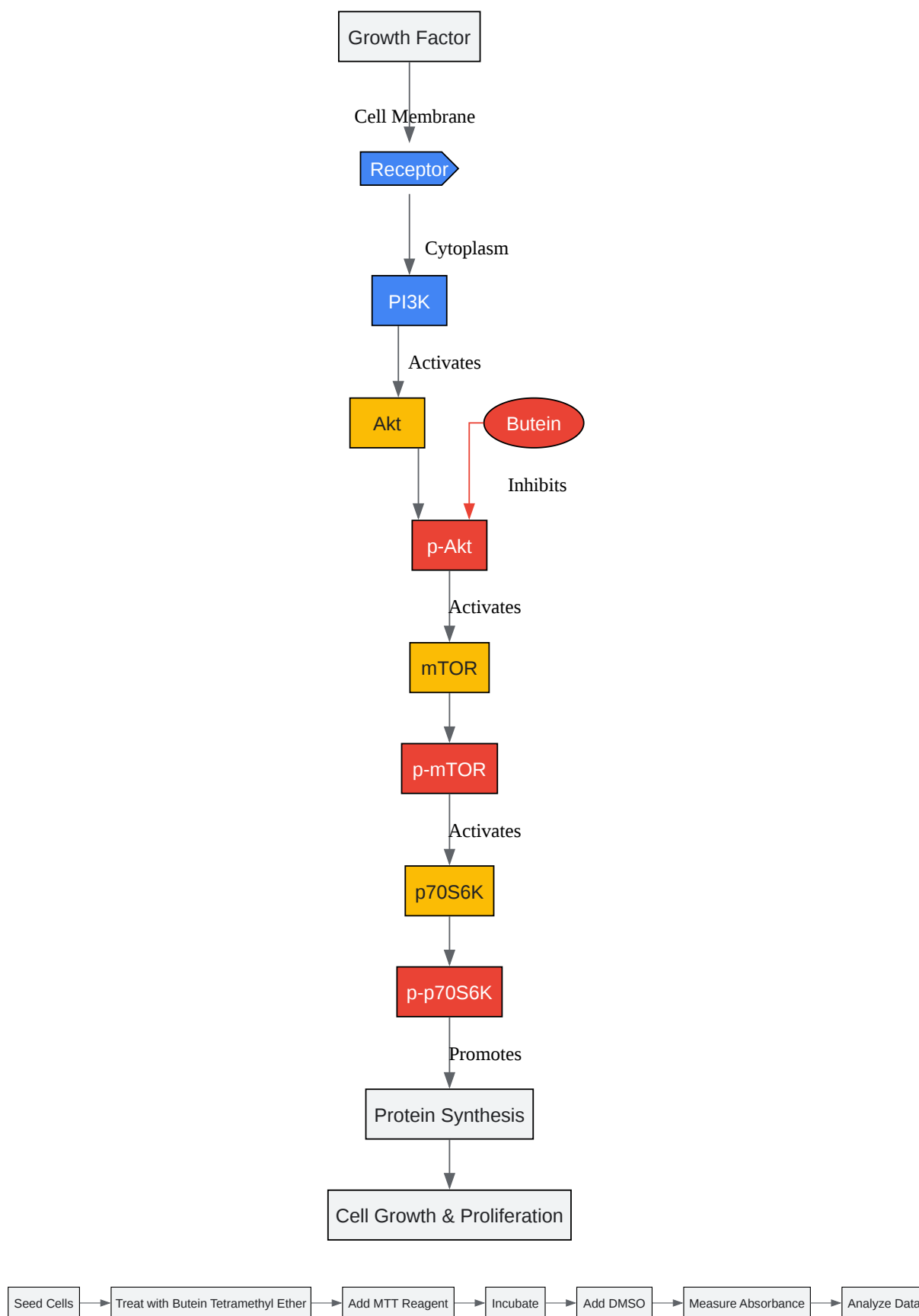


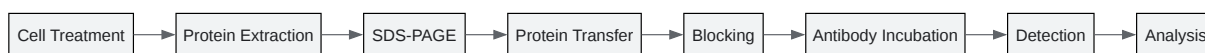
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Butein inhibits the STAT3 signaling pathway.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Butein has been demonstrated to suppress the phosphorylation of Akt, a key kinase in this pathway.[4] This inhibition of Akt activation subsequently leads to the downregulation of downstream effectors like mTOR and p70S6K.[5] The net effect is a reduction in protein synthesis and cell proliferation, contributing to the anti-cancer properties of butein.





Reaction Preparation

Prepare Kinase, Substrate, Buffer Mix



Add Butein Tetramethyl Ether



Kinase Reaction

Initiate with ATP



Incubate



Detection & Analysis

Stop Reaction & Add Detection Reagent



Measure Signal



Calculate IC50

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